molecular formula C10H12N2O6 B1195723 5-Formyl-2'-deoxyuridine CAS No. 4494-26-2

5-Formyl-2'-deoxyuridine

Cat. No. B1195723
CAS RN: 4494-26-2
M. Wt: 256.21 g/mol
InChI Key: MVORBLZUGBSUNB-XLPZGREQSA-N
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Description

Synthesis Analysis

The synthesis of 5-Formyl-2'-deoxyuridine and its derivatives has been achieved through different approaches. One method involves the condensation of the bis(trimethylsilyl) derivative of 5-formyluracil dimethyl acetal with protected chloro sugar, followed by saponification of the protective groups to yield fdUrd and its dithiolane derivative (Kampf et al., 1976). Another synthesis route starts from thymidine, involving specific steps to ensure the formation of fdUrd without side reactions or degradation (Langen et al., 1976).

Molecular Structure Analysis

The molecular structure of 5-Formyl-2'-deoxyuridine has been determined through various analytical techniques, including X-ray diffraction for related compounds like 5-iodo-2'-deoxyuridine, which revealed interesting features that may contribute to its biological activity (Camerman & Trotter, 1964).

Chemical Reactions and Properties

FdUrd undergoes specific chemical reactions, such as the formation of Schiff bases when treated with primary alkyl amines, leading to the opening of the uracil ring under certain conditions (Sochacka & Smuga, 2007). It also reacts with cysteine and its analogs to form thiazolidine derivatives, indicating a potential for post-modification in biological systems (Terato et al., 1998).

Physical Properties Analysis

The physical properties of fdUrd, including its melting point, solubility, and spectral data, have been explored to understand its behavior in different environments. These properties are crucial for designing experiments and formulating fdUrd for biological studies.

Chemical Properties Analysis

FdUrd exhibits unique chemical properties, such as the ability to inhibit thymidylate synthetase and to interact with DNA polymerases. Its formyl group plays a critical role in these interactions, affecting the enzyme's activity and influencing DNA synthesis. The compound's reactivity with amines and thiol compounds further illustrates its chemical versatility and potential for creating novel derivatives with specific biological activities (Santi & Sakai, 1971).

Scientific Research Applications

  • Antiviral Properties : 5-Formyl-2'-deoxyuridine serves as a starting point for generating novel 5-substituted pyrimidine nucleosides with significant antiviral activity against orthopoxviruses like vaccinia virus and cowpox virus (Fan et al., 2006).

  • Thymidylate Synthetase Inhibition : This compound effectively inhibits herpes simplex virus and vaccinia virus, and its derivatives (like oxime and dithiolane derivatives) have been studied for their effects on thymidylate synthetase, an enzyme critical for DNA synthesis (Park et al., 1980).

  • Mutagenicity and DNA Replication : 5-Formyluracil, a derivative of 5-Formyl-2'-deoxyuridine, is known to be mutagenic, possibly due to its increased ionization which enhances mispairing with guanine during DNA replication (Privat & Sowers, 1996).

  • Impact on DNA Structure : Synthesis of oligonucleotides containing 5-Formyl-2'-deoxyuridine and its impact on DNA structures has been investigated. It is found that 5-Formyl-2'-deoxyuridine, unlike other thymidine derivatives, can alter DNA structures (Kawasaki et al., 2017).

  • Novel Detection Methods : New methods for the selective detection of 5-Formyl-2'-deoxyuridine in DNA have been developed, which are essential for studying its role in mutation and DNA damage (Hirose, Sato, & Matsuda, 2008; 2009).

  • Chemical Reactivity and Modification : Studies have explored the reactivities of 5-Formyl-2'-deoxyuridine and its derivatives with amino acids, amines, and thiol compounds, providing insights into potential postmodification in cells (Terato et al., 1998).

  • Synthesis of Derivatives : Research has been conducted on synthesizing various derivatives of 5-Formyl-2'-deoxyuridine, which have potential as thymidylate synthetase inhibitors, a target for cancer therapy (Kampf et al., 1976).

Future Directions

5-Formyl-2’-deoxyuridine has been shown to induce various mutations during DNA synthesis, particularly in methylated CpG regions . This suggests potential applications in research related to DNA damage, mutagenesis, and epigenetics .

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6/c13-3-5-2-12(10(17)11-9(5)16)8-1-6(15)7(4-14)18-8/h2-3,6-8,14-15H,1,4H2,(H,11,16,17)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVORBLZUGBSUNB-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formyl-2'-deoxyuridine

CAS RN

4494-26-2
Record name 5-Formyl-2′-deoxyuridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4494-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Formyl-2'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004494262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
550
Citations
M Yoshida, K Makino, H Morita, H Terato… - Nucleic acids …, 1997 - academic.oup.com
… We attempted to synthesize fdUTP using 5-formyl-2′-deoxyuridine (fdU) as a starting material (39). For an unknown reason, the yield of fdUMP by phosphorylation of 5′-OH with 2,2,2-…
Number of citations: 90 academic.oup.com
H Hong, Y Wang - Analytical chemistry, 2007 - ACS Publications
… Nucleoside 5-formyl-2‘-deoxyuridine (FodU) is a major thymidine lesion generated by ROS, 4,5 and the yields for the formation of FodU are similar to those of 8-oxo-7,8-dihydro-2‘-…
Number of citations: 108 pubs.acs.org
A ONo, T OKAMOTO, M INADA, H NARA… - Chemical and …, 1994 - jstage.jst.go.jp
… a complicated mixture of oligonucleotides (data not shown), which might have been generated by loss of the diCPhEDA group followed by degradation of the 5-formyl-2'-deoxyuridine …
Number of citations: 60 www.jstage.jst.go.jp
H Ånensen, F Provan, AT Lian… - Mutation Research …, 2001 - Elsevier
… Here we demonstrate that 5-formyl-2′-deoxyuridine (5-fodUrd) supplied to the growth medium of Escherichia coli induces several base substitutions at different frequencies at position …
Number of citations: 41 www.sciencedirect.com
JS Park, CTC Chang, CL Schmidt… - Journal of Medicinal …, 1980 - ACS Publications
… 5-Formyl-2'-deoxyuridine (2a), an effective inhibitor of herpes simplexvirus type 1 or 2 (HSV-… as formaldehyde prompted the synthesis3 of 5-formyl-2'deoxyuridine (2a) which, as its …
Number of citations: 37 pubs.acs.org
K Sato, W Hirose, A Matsuda - Current Protocols in Nucleic Acid …, 2008 - Wiley Online Library
… This unit contains procedures for the synthesis of 5-formyl-2′-deoxyuridine (dfU) and of … of 5-Formyl-2′-Deoxyuridine from Thymidine Derivatives 5-Formyl-2′-deoxyuridine has been …
W Hirose, K Sato, A Matsuda - … Chemie International Edition, 2010 - Wiley Online Library
… In conclusion, we have developed a new method for the selective and convenient detection of the oxidized lesion of thymidine, 5-formyl-2′-deoxyuridine (fodUrd), in DNA by treatment …
Number of citations: 21 onlinelibrary.wiley.com
N Karino, Y Ueno, A Matsuda - Nucleic acids research, 2001 - academic.oup.com
… 5-Formyl-2′-deoxyuridine (fdU) is the major product when T is treated with Fenton-type … in vitro showed that DNA polymerases insert 5-formyl-2′-deoxyuridine 5′-triphosphate (fdUTP…
Number of citations: 79 academic.oup.com
H Kasai, Y Kawasaki, K Kawai - Chemical Research in Toxicology, 2019 - ACS Publications
… conditions (37 C, pH 7.4), a new product, named dT*, was detected by HPLC in addition to the free thymine base and the known oxidative dT damage, 5-formyl-2′-deoxyuridine (f 5 dU)…
Number of citations: 4 pubs.acs.org
E Sochacka, D Smuga - Tetrahedron letters, 2007 - Elsevier
… In summary, we have found that transformation of 5-formyl-2′-deoxyuridine 1 to the … of Schiff bases derived from 5-formyl-2′-deoxyuridine and their susceptibility for subsequent …
Number of citations: 6 www.sciencedirect.com

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